
(3-Methoxy-4-propoxyphenyl)methanol
Overview
Description
(3-Methoxy-4-propoxyphenyl)methanol, also known as MPMP, is a chemical compound that has gained interest in scientific research due to its potential applications in various fields. MPMP is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 218.28 g/mol.
Scientific Research Applications
Electrochemical Studies and Synthesis Applications
- Electrochemical Oxidation and Synthesis: Electrochemical oxidation of catechols in methanol, including the synthesis of methoxy-substituted compounds, has been studied, showcasing the transformation of catechols into methoxy variants like 4,5-dimethoxy and 4-methoxy-5-methyl-o-benzoquinone (Nematollahi & Golabi, 1996).
Functionalized Monomers and Polymer Films
- Synthesis of Functionalized Monomers: The synthesis of an alkylthiol functionalized monomer, based on a methanol derivative, has been reported. This monomer forms self-assembled monolayers and exhibits electrochemical properties (Su, Nguyen, Cho, Son, & Lee, 2010).
Methanol Decomposition and Catalysis
- Methanol Decomposition Studies: Research on methanol decomposition on Pt(111) surfaces has been conducted, identifying the role of methoxy intermediates and exploring the reaction mechanism (Greeley & Mavrikakis, 2002).
- Catalytic Synthesis of Methoxy Compounds: Studies involving the addition of methanol to allyl alcohol over various catalysts have been performed, leading to the selective formation of methoxy compounds like 3-methoxy-1-propanol (Yamakawa, Takizawa, Ohnishi, Koyama, & Shinoda, 2001).
Surface Chemistry and Reaction Mechanisms
- Surface Chemistry of Methoxy Groups: Surface methoxy groups have been identified as reactive intermediates in various chemical processes, such as the methanol-to-olefin process on acidic zeolite catalysts (Wang, Buchholz, Seiler, & Hunger, 2003).
Electrochemical Applications
- Electrocatalytic Oxidation: The electrocatalytic oxidation of alcohols, including methanol, has been studied using modified electrodes, with implications for methoxy-related reactions (Ciszewski & Milczarek, 1996).
properties
IUPAC Name |
(3-methoxy-4-propoxyphenyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O3/c1-3-6-14-10-5-4-9(8-12)7-11(10)13-2/h4-5,7,12H,3,6,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXHCGEWVQZCIMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)CO)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10366644 | |
| Record name | (3-methoxy-4-propoxyphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10366644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
103859-81-0 | |
| Record name | (3-methoxy-4-propoxyphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10366644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

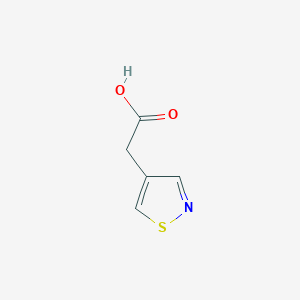



![Tert-butyl 4',6'-dihydrospiro[cyclopropane-1,7'-pyrazolo[4,3-C]pyridine]-5'(2'H)-carboxylate](/img/structure/B3045187.png)
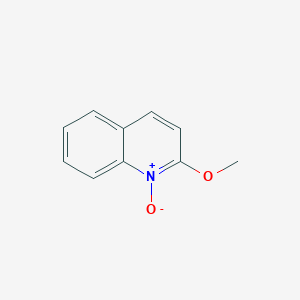


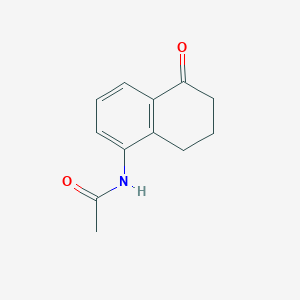
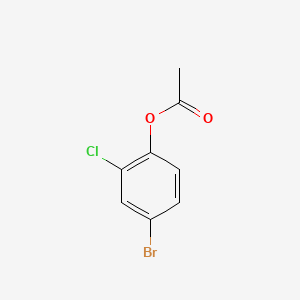
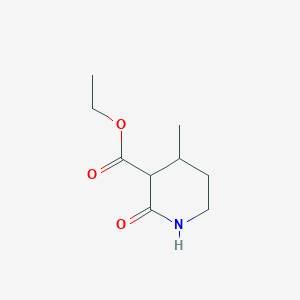
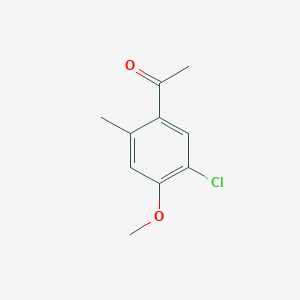
![1,5-Pentanedione, 3-[4-(dimethylamino)phenyl]-1,5-diphenyl-](/img/structure/B3045201.png)
![4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinoline-5-carboxylic acid](/img/structure/B3045202.png)